7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic nucleoside analog known for its applications in medicinal chemistry. It is also referred to as clofarabine and has been used in the treatment of malignant hematological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the chlorination of 7-benzyl-3-methylxanthine followed by purification processes. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures to ensure the selective chlorination at the 8-position of the purine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions followed by crystallization and purification steps to achieve the desired purity and yield. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of certain types of cancer, particularly hematological malignancies.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its incorporation into DNA, leading to the inhibition of DNA synthesis and repair. This results in the induction of apoptosis in rapidly dividing cells, making it effective against certain types of cancer. The compound targets specific enzymes and pathways involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern and its potent activity against certain cancer cells. Its ability to selectively inhibit DNA synthesis and induce apoptosis sets it apart from other similar compounds .
Properties
IUPAC Name |
7-benzyl-8-chloro-3-methylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOWIMHMOWUCCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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